molecular formula C10H16N4 B1320508 1-(6-Methylpyrazin-2-yl)-1,4-diazepane CAS No. 869901-23-5

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Cat. No. B1320508
M. Wt: 192.26 g/mol
InChI Key: KEQNXEGORWZCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a derivative of the diazepine family, which is a class of heterocyclic compounds featuring a seven-membered ring containing two nitrogen atoms. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the chemistry of related diazepine compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of diazepine derivatives often involves the formation of the seven-membered ring through various cyclization reactions. For instance, the synthesis of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones, as mentioned in the first paper, likely involves a cyclization step that could be similar to the synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane . The second paper discusses the use of a 6-amino-6-methyl-1,4-diazepine framework as a ligand for metal alkyl catalysts, which suggests that functionalized diazepines can be synthesized and may serve as intermediates or ligands in further chemical reactions .

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring with two nitrogen atoms. The third paper provides insights into the structural aspects of diazepine derivatives by discussing the NMR spectroscopic and X-ray crystal structure analysis of a related compound, 5,6-dihydrodipyrrolo[1,2-d;2',1'-g][1,4]diazepin-11-one . This analysis can be extrapolated to understand the potential conjugation and planarity of the 1-(6-Methylpyrazin-2-yl)-1,4-diazepane molecule, which may also exhibit interesting structural properties due to the presence of the pyrazine moiety.

Chemical Reactions Analysis

Diazepine derivatives can participate in various chemical reactions. The first paper indicates that some pyrazolodiazepinones exhibit strong central nervous system (CNS) effects, suggesting that they can interact with biological receptors . The third paper describes the reactivity of a diazepinone derivative towards electrophiles and its reduction with lithium aluminium hydride . These reactions provide a glimpse into the chemical behavior of diazepine derivatives, which may include electrophilic substitution, reduction, and possibly other reactions depending on the substituents present on the diazepine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Although the specific physical and chemical properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane are not detailed in the provided papers, the general behavior of diazepine derivatives can be inferred. For example, the presence of a pyrazine moiety in the compound may enhance its aromatic character and potentially affect its electronic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Moser and Vaughan (2004) focused on the synthesis and characterization of a series of compounds including 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. These compounds, similar to 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, were found to be stable crystalline solids or oils, characterized by various spectroscopic techniques (Moser & Vaughan, 2004).

Applications in Medicine and Pharmacology

  • Spencer et al. (2009) reported the synthesis of palladacycles, which include structures related to 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, and their evaluation as cytotoxic agents and cathepsin B inhibitors. This indicates a potential application in cancer therapy (Spencer et al., 2009).
  • Fanter et al. (2017) synthesized 1,4-diazepanes with various substituents, indicating their potential as σ1 receptor ligands, which can be relevant in neuropharmacology and cancer treatment (Fanter et al., 2017).

Material Science and Catalysis

  • Schmidt et al. (2013) explored Iron(II) complexes of amine/imine N5 chelate ligands containing a 1,4-diazepane core. These complexes have potential applications in material science and as catalysts in various chemical reactions (Schmidt et al., 2013).
  • Saravanan et al. (2014) synthesized Mn(II) complexes with diazepane backbones, which demonstrated effectiveness in catalytic olefin epoxidation, an important reaction in industrial chemistry (Saravanan et al., 2014).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been obtained from the deep-sea actinomycete Serinicoccus profundi sp. nov . This has attracted more attention from scientists discovering novel compounds from marine-derived actinomycetes, especially those from deep-sea sediments . Therefore, the future direction could be to explore more about its potential uses and effects.

properties

IUPAC Name

1-(6-methylpyrazin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQNXEGORWZCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594683
Record name 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

CAS RN

869901-23-5
Record name Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.